Drug-Likeness Advantage: XLogP3 and TPSA Comparison of Methyl Ester Versus Carboxylic Acid Analog
The target compound (methyl ester) exhibits a calculated partition coefficient XLogP3 of 2.8, which falls within the optimal range (1–3) for passive membrane permeation central to oral bioavailability and cell-based assay performance [1]. In comparison, the corresponding carboxylic acid analog—the expected primary metabolite or hydrolysis product—would carry a formal negative charge at physiological pH, dramatically reducing its XLogP3 to an estimated ≤0.5 and its passive membrane permeability by approximately 1–2 log units based on well-established carboxylic acid vs. ester permeability principles [2]. While the TPSA of 84.5 Ų is slightly above the classical cutoff of 60 Ų for optimal brain penetration, it remains well within the acceptable range (<140 Ų) for general cell permeability and is consistent with other clinically evaluated VAP-1 inhibitors [3].
| Evidence Dimension | Lipophilicity (XLogP3) – determinant of passive membrane permeability |
|---|---|
| Target Compound Data | XLogP3 = 2.8; TPSA = 84.5 Ų |
| Comparator Or Baseline | Carboxylic acid analog (estimated XLogP3 ≤ 0.5; TPSA ≈ 95–105 Ų); general drug-likeness benchmarks |
| Quantified Difference | ΔXLogP3 ≈ 2.3 log units favoring the methyl ester; TPSA difference ≈ 10–20 Ų |
| Conditions | Computed physicochemical properties (Kuujia.com/PubChem-derived); ester vs. acid permeability difference based on established medicinal chemistry precedent (no direct experimental permeability data for this specific compound pair) |
Why This Matters
The methyl ester form provides a calculated 2.3-log-unit lipophilicity advantage over the acid analog, which translates to meaningfully higher passive membrane permeability—a critical factor for intracellular target engagement in cell-based assays and for oral bioavailability in preclinical in vivo studies.
- [1] Kuujia.com. CAS 922942-54-9 – Methyl 4-({(2-chlorophenyl)methylcarbamoyl}formamido)benzoate. Computed Properties: XLogP3 = 2.8. View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. View Source
- [3] T. T. Nguyen et al. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation, 2020. PXS-4728A IC₅₀ values: 33.8 nM (mouse), 20.6 nM (rat), 15.0 nM (human). View Source
